
Dodecyltrimethylammonium-d25 (bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyltrimethylammonium-d25 (bromide) is a deuterium-labeled version of dodecyltrimethylammonium bromide, a quaternary ammonium surfactant. This compound is known for its ability to interact with DNA, altering its mechanical properties and binding parameters . The deuterium labeling is particularly useful in scientific research as it allows for the tracing and quantification of the compound during various processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium-d25 (bromide) is synthesized by introducing deuterium into dodecyltrimethylammonium bromide. The process involves the substitution of hydrogen atoms with deuterium atoms in the dodecyl chain. This can be achieved through various chemical reactions, including the use of deuterated reagents and catalysts .
Industrial Production Methods
Industrial production of dodecyltrimethylammonium-d25 (bromide) typically involves large-scale synthesis using deuterated raw materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through processes such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Dodecyltrimethylammonium-d25 (bromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving dodecyltrimethylammonium-d25 (bromide) include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various dodecyltrimethylammonium salts .
Scientific Research Applications
Dodecyltrimethylammonium-d25 (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Interacts with DNA, altering its mechanical properties and binding parameters.
Medicine: Utilized in drug development and pharmacokinetic studies due to its deuterium labeling.
Industry: Employed in the production of detergents and other surfactant-based products.
Mechanism of Action
The mechanism of action of dodecyltrimethylammonium-d25 (bromide) involves its interaction with DNA. The compound binds to DNA, altering its mechanical properties and binding parameters. This interaction is influenced by both electrostatic and hydrophobic forces . The deuterium labeling allows for detailed study of these interactions, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: The non-deuterated version of the compound.
Hexadecyltrimethylammonium bromide: A similar quaternary ammonium surfactant with a longer alkyl chain.
Decyltrimethylammonium bromide: A similar compound with a shorter alkyl chain.
Uniqueness
Dodecyltrimethylammonium-d25 (bromide) is unique due to its deuterium labeling, which allows for detailed tracing and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C15H34BrN |
|---|---|
Molecular Weight |
333.49 g/mol |
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)azanium;bromide |
InChI |
InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; |
InChI Key |
XJWSAJYUBXQQDR-MMHLDRISSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


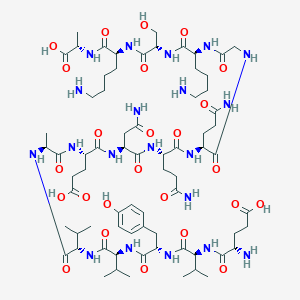
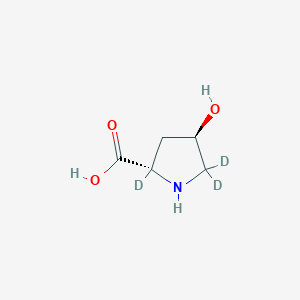

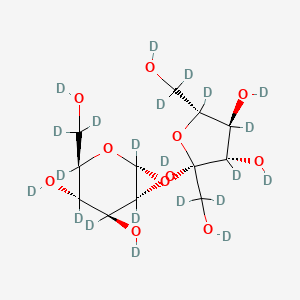
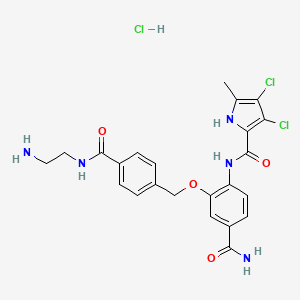

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
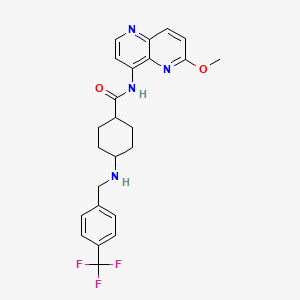
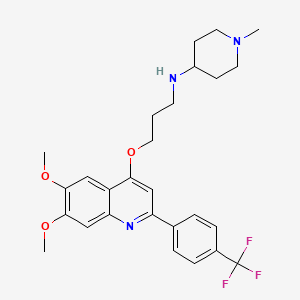
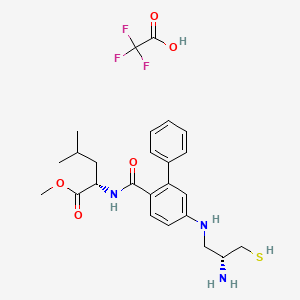

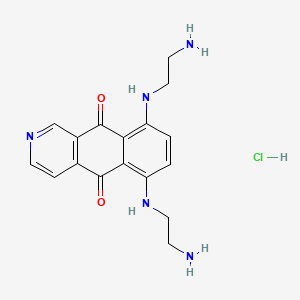
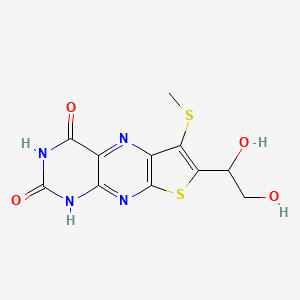
![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
